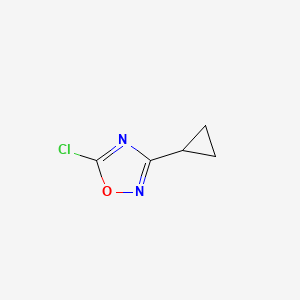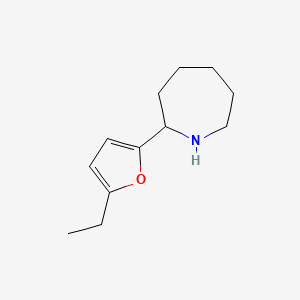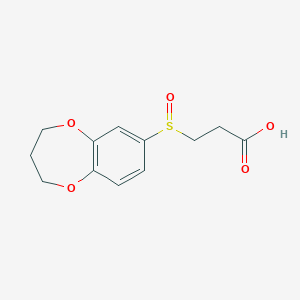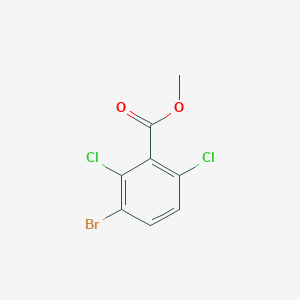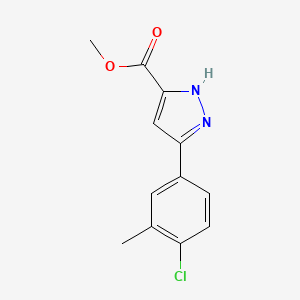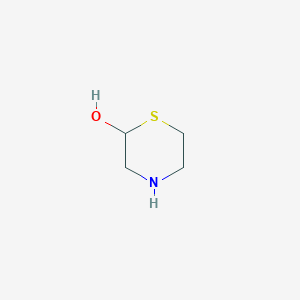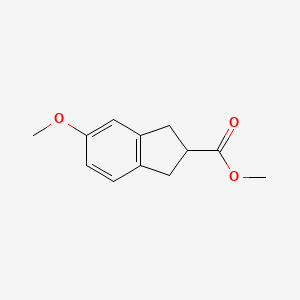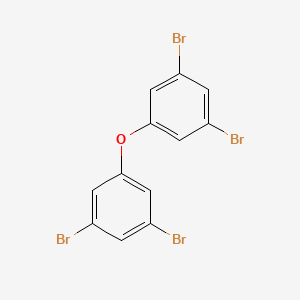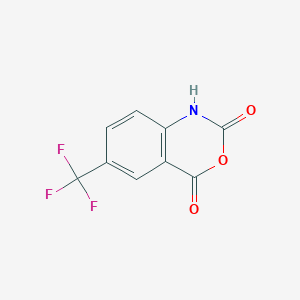
6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Overview
Description
Trifluoromethyl group is a functional group that has the formula -CF3 . Compounds with this group are a subclass of the organofluorines . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves various methods to introduce this functionality . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds can be complex and varies depending on the specific compound . The trifluoromethyl group is often described as having a significant electronegativity .Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various chemical reactions . For example, radical A undergoes intramolecular cyclization to give the cyclohexadienyl radical intermediate B .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds often have unique physical and chemical properties . For example, they often have enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Scientific Research Applications
Agrochemicals
The trifluoromethyl group in the compound contributes to the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the characteristics of the benzoxazine moiety enhance the biological activity of agrochemicals .
Pharmaceuticals
In the pharmaceutical industry, derivatives of this compound are used due to their biological activities. The trifluoromethyl group can influence the pharmacokinetics and pharmacodynamics of drugs, making them more effective or selective in their action .
Veterinary Medicine
Similar to its use in human pharmaceuticals, this compound’s derivatives find applications in veterinary medicine. They are used in the development of treatments for animals, leveraging the enhanced properties conferred by the trifluoromethyl group .
Organic Synthesis
The compound is used as an intermediate in organic synthesis reactions, such as the Horner-Wadsworth-Emmons reaction, which is a method for the preparation of alkenes .
Material Science
Derivatives of this compound are utilized in the construction of molecular topologies. They have been shown to participate in the formation of homometallic and heterometallic molecular squares, which are essential in creating complex molecular structures .
Chemical Research
The compound serves as a key structural motif in active ingredients for both agrochemical and pharmaceutical products. Its derivatives are crucial in the development of new compounds with desired properties .
Mechanism of Action
Safety and Hazards
Future Directions
Trifluoromethyl-containing compounds have a wide range of applications in the areas of biomedical, coating, catalysis, and Pickering emulsions . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
properties
IUPAC Name |
6-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-6-5(3-4)7(14)16-8(15)13-6/h1-3H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMDXJUAHDROHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707254 | |
| Record name | 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
CAS RN |
781-94-2 | |
| Record name | 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1422653.png)
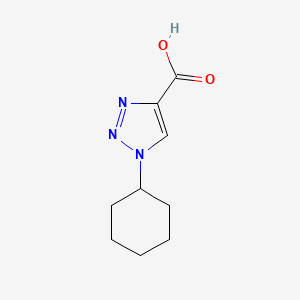
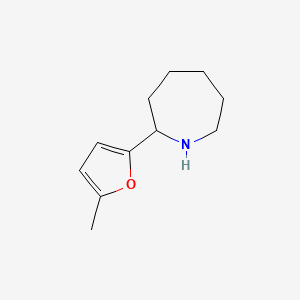

![6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1422661.png)
